1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine
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Overview
Description
1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine is an organic compound characterized by the presence of bromine atoms and a tert-butyl group attached to a phenyl ring, which is further bonded to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine typically involves the bromination of 4-tert-butylphenol followed by the introduction of the guanidine group. The process can be summarized as follows:
Guanidination: The dibromo compound is then reacted with guanidine in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products Formed:
Scientific Research Applications
1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit or activate certain biochemical processes .
Comparison with Similar Compounds
2,6-Dibromo-4-tert-butylphenol: A precursor in the synthesis of the target compound.
4-tert-Butylphenol: Another related compound with similar structural features.
Uniqueness: 1-(2,6-Dibromo-4-(tert-butyl)phenyl)guanidine is unique due to the presence of both bromine atoms and a guanidine group, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15Br2N3 |
---|---|
Molecular Weight |
349.06 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H15Br2N3/c1-11(2,3)6-4-7(12)9(8(13)5-6)16-10(14)15/h4-5H,1-3H3,(H4,14,15,16) |
InChI Key |
PSLWSMCZYKNLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)N=C(N)N)Br |
Origin of Product |
United States |
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